1-Propanol, 3,3,3-trichloro-

Description

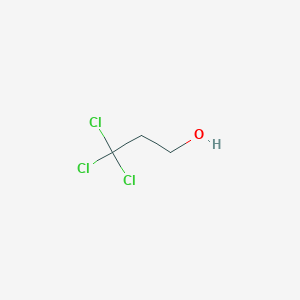

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trichloropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3O/c4-3(5,6)1-2-7/h7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDORQFGFBJHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457873 | |

| Record name | 1-Propanol, 3,3,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64667-32-9 | |

| Record name | 1-Propanol, 3,3,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 Propanol, 3,3,3 Trichloro

Direct Synthetic Routes for the Introduction of the 3,3,3-Trichloro- Substituent

The direct synthesis of 1-Propanol, 3,3,3-trichloro- presents unique challenges due to the specific regioselectivity required for the chlorination. The following sections explore potential strategies for achieving this substitution pattern.

Strategies Involving Direct Chlorination of Propanol (B110389) Precursors

Direct chlorination of a propanol precursor would be a straightforward approach to 1-Propanol, 3,3,3-trichloro-. However, controlling the chlorination to selectively occur at the C-3 position to form the trichloromethyl group is a significant synthetic hurdle. Typically, the reaction of alcohols with chlorinating agents can lead to a mixture of products, with chlorination potentially occurring at different positions on the carbon chain. For instance, the reaction of n-propanol with chlorine in the gas phase has been investigated, showing the complexity of such reactions.

Challenges in achieving the desired regioselectivity often lead to the formation of various chlorinated propanol isomers. The reaction conditions, including the choice of chlorinating agent, catalyst, and reaction temperature, would need to be carefully optimized to favor the formation of the 3,3,3-trichloro- isomer.

Nucleophilic Substitution Approaches for Trichloromethyl Group Incorporation

Nucleophilic substitution reactions offer an alternative pathway for the incorporation of a trichloromethyl group. youtube.comorganic-chemistry.org In this approach, a suitable propanol derivative with a good leaving group at the C-3 position would be reacted with a nucleophile that can deliver the trichloromethyl group.

The success of this strategy hinges on the availability of a suitable nucleophilic trichloromethylating agent and a propanol precursor that is activated for substitution at the C-3 position. The reaction would proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the substrate and reaction conditions. edubull.comucsb.edu

Synthesis of Related Chlorinated Propanols and Analogues as Methodological Precedents

The synthesis of other chlorinated propanols provides valuable insights into the methodologies that could potentially be adapted for the synthesis of 1-Propanol, 3,3,3-trichloro-.

Routes to 1,1,1-Trichloro-2-propanol and its Derivatives

1,1,1-Trichloro-2-propanol can be synthesized by the reaction of 2-propanol with chlorine. This method highlights a direct chlorination approach, although the position of the trichloromethyl group is different from the target compound.

Preparation of 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol)

1,1,1-Trichloro-2-methyl-2-propanol, also known as chlorobutanol, is synthesized through the reaction of chloroform (B151607) with acetone (B3395972) in the presence of a base like potassium hydroxide. This reaction represents a nucleophilic addition of the trichloromethyl anion (generated from chloroform) to a carbonyl group. This methodology is a key example of forming a C-C bond to introduce a trichloromethyl group.

| Reactants | Product | Base |

| Chloroform, Acetone | 1,1,1-Trichloro-2-methyl-2-propanol | Potassium Hydroxide |

This synthetic route is significant as it provides a well-established method for introducing the C(Cl)₃ group, which could potentially be adapted to a three-carbon chain.

Electrochemical Methods in Chlorinated Alcohol Synthesis

Electrochemical methods are emerging as a powerful tool in organic synthesis, including the preparation of chlorinated alcohols. researchgate.net These methods can offer advantages in terms of selectivity and milder reaction conditions. For example, the electrochemical oxidation of ethanol (B145695) can lead to the formation of 2-chloroethanol, demonstrating the feasibility of targeted chlorination through electrochemistry. digitellinc.com

Electrochemical approaches could potentially be designed to control the position of chlorination on a propanol substrate, offering a pathway to selectively synthesize 1-Propanol, 3,3,3-trichloro-. The development of specific electrode materials and reaction conditions would be crucial for the success of such a strategy.

Precursor Compound Synthesis Relevant to 3,3,3-Trichloro-1-propanol Scaffolds

Synthesis of 3,3,3-Trichloro-1-nitroprop-1-ene from Chloral (B1216628) Hydrate (B1144303) and Nitromethane (B149229)

A key precursor for various complex molecules, 3,3,3-trichloro-1-nitroprop-1-ene, is synthesized from readily available starting materials, chloral hydrate and nitromethane. mdpi.com The synthesis is a multi-step protocol that begins with a Henry condensation, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. mdpi.com

The process unfolds in three main stages:

Henry Condensation: Chloral hydrate reacts with nitromethane to form the corresponding trichloronitropropanol. mdpi.com

Esterification: The resulting alcohol is then esterified. mdpi.com

Acetic Acid Extrusion: The final step involves the elimination of acetic acid to yield the desired nitroalkene, 3,3,3-trichloro-1-nitroprop-1-ene. mdpi.com

This nitroalkene is a valuable intermediate due to the presence of both the trichloromethyl and nitro functional groups, making it an attractive component for further chemical transformations, such as cycloaddition reactions. mdpi.com A similar three-step methodology is employed for the synthesis of related halo-nitropropenes, such as 3,3,3-tribromo-1-nitroprop-1-ene, starting from bromal and nitromethane. researchgate.net

Table 1: Synthesis Protocol for 3,3,3-Trichloro-1-nitroprop-1-ene

| Step | Reaction Type | Reactants | Product |

| 1 | Henry Condensation | Chloral Hydrate, Nitromethane | Trichloronitropropanol |

| 2 | Esterification | Trichloronitropropanol | Esterified Intermediate |

| 3 | Elimination | Esterified Intermediate | 3,3,3-Trichloro-1-nitroprop-1-ene |

Formation of Trichloromethyl-Containing Olefins as Synthetic Intermediates

Trichloromethyl-containing olefins are another critical class of intermediates in the synthesis of complex chlorinated molecules. The reaction of chloral with various olefins, catalyzed by Lewis acids like aluminum chloride, is a known method for producing unsaturated trichloromethyl carbinols. google.com For example, the reaction between isobutene and chloral can yield a mixture of 1,1,1-trichloro-2-hydroxy-4-methyl-4-pentene and 1,1,1-trichloro-2-hydroxy-4-methyl-3-pentene. google.com

The formation of different isomers is attributed to distinct reactive intermediates. An "oxocarbenium" intermediate is proposed to lead to one isomer, while a "hydroxy carbenium ion" intermediate, reacting via a Prins mechanism, results in the other. google.com Other synthetic routes can produce olefins such as 3,3,3-trichloropropene (CCl₃·CH:CH₂), which can undergo allylic rearrangement to 1,1,2-trichloro-3-propene (CCl₂:CH·CH₂Cl) upon heating or in the presence of strong acids. researchgate.net The synthesis of trichloromethyl carbinols, which can be dehydrated to olefins, can also be achieved through the base-promoted addition of chloroform to carbonyl compounds or via the reaction of aldehydes with trichloroacetic acid. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of Trichloromethyl-Containing Olefin Synthesis

| Reactants | Catalyst/Conditions | Product(s) |

| Chloral, Isobutene | Aluminum Chloride | Mixture of 1,1,1-trichloro-2-hydroxy-4-methyl-4-pentene and 1,1,1-trichloro-2-hydroxy-4-methyl-3-pentene google.com |

| 3,3,3-trichloropropene | Heat or Strong Acid | 1,1,2-trichloro-3-propene researchgate.net |

| Aldehydes, Chloroform | Strong Base (e.g., DBU) | Trichloromethyl carbinols (olefin precursors) organic-chemistry.org |

Catalytic Systems and Reaction Condition Optimization in Trichlorinated Propanol Synthesis

The efficiency and selectivity of synthetic routes to trichlorinated propanols and their precursors are highly dependent on the catalytic system and reaction conditions. For the synthesis of unsaturated trichloromethyl carbinols from chloral and olefins, iron(III) catalysts, such as ferric chloride hexahydrate, have been effectively utilized. google.com

A typical procedure involves dissolving the ferric chloride catalyst in chloral, cooling the solution (e.g., to between -20°C and +10°C), and then introducing the olefin at a controlled rate to manage the reaction temperature, keeping it below 15°C. google.com This method has been shown to produce high yields, with one example reporting a 96.5% yield of 1,1,1-trichloro-4-methyl-4-pentene-2-ol from isobutylene (B52900) and chloral. google.com

Optimization of reaction conditions is a critical task in synthetic chemistry to maximize yield, reduce reaction time, and improve product purity. prismbiolab.com Methodologies for optimization range from traditional one-factor-at-a-time (OFAT) approaches to more complex statistical methods like Design of Experiments (DoE), which allows for the simultaneous variation of multiple parameters to efficiently locate optimal conditions. prismbiolab.comsigmaaldrich.com For related syntheses, such as the production of 3-chloro-1-propanol (B141029) from 1,3-propanediol (B51772) and hydrochloric acid, benzenesulfonic acid has been employed as a catalyst to enhance reaction efficiency and prevent over-chlorination, achieving yields of over 95%. google.compatsnap.com The choice of catalyst and the fine-tuning of parameters like temperature, reactant concentration, and reaction time are paramount in developing robust and efficient synthetic processes for chlorinated alcohols. nih.gov

Table 3: Catalytic System for Unsaturated Trichloromethyl Carbinol Synthesis

| Catalyst | Reactants | Temperature Control | Reported Yield |

| Ferric chloride hexahydrate google.com | Anhydrous chloral, Isobutylene | Cooled to maintain temperature below 15-20°C during olefin addition | 96.5% google.com |

| Benzenesulfonic acid google.compatsnap.com | 1,3-propanediol, Hydrochloric acid | Heated to 80-100°C | >95% google.com |

Chemical Reactivity and Mechanistic Investigations of 1 Propanol, 3,3,3 Trichloro

Reactions Involving the Primary Hydroxyl Group (-OH)

The primary hydroxyl group of 1-propanol, 3,3,3-trichloro- is a key site for various chemical transformations, including esterification, etherification, oxidation, and conversion to other functional groups.

The primary alcohol functionality of 1-propanol, 3,3,3-trichloro- readily undergoes esterification with acyl chlorides to form the corresponding esters. libretexts.org This reaction typically proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion and a proton to yield the ester and hydrochloric acid. savemyexams.com

Etherification reactions are also possible, though less commonly described in the readily available literature for this specific compound. Generally, the synthesis of ethers from alcohols can be achieved under various conditions, often involving the conversion of the alcohol to an alkoxide followed by reaction with an alkyl halide.

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 1-Propanol, 3,3,3-trichloro- | Acetyl chloride | 3,3,3-Trichloropropyl acetate | Esterification |

| 1-Propanol, 3,3,3-trichloro- | Benzoyl chloride | 3,3,3-Trichloropropyl benzoate | Esterification |

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidizing agent used and the reaction conditions. libretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to stop the oxidation at the aldehyde stage. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will further oxidize the aldehyde to a carboxylic acid. libretexts.org

In the case of 1-propanol, 3,3,3-trichloro-, oxidation can lead to the formation of 3,3,3-trichloropropionaldehyde or 3,3,3-trichloropropionic acid. google.comd-nb.info The synthesis of 3,3,3-trichloropropionic acid has been documented, and this acid is known to be susceptible to hydrolysis. d-nb.infocdnsciencepub.com The oxidation of similar halogenated propanols, such as 1,3-dichloro-2-propanol (B29581) to 1,3-dichloroacetone, has been optimized using systems like Ru(VIII)/Ru(IV) and [Cl+]/Cl-. okayama-u.ac.jp

Table 2: Oxidation Products of 1-Propanol, 3,3,3-trichloro-

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 1-Propanol, 3,3,3-trichloro- | Pyridinium chlorochromate (PCC) | 3,3,3-Trichloropropionaldehyde |

| 1-Propanol, 3,3,3-trichloro- | Potassium permanganate (KMnO₄) | 3,3,3-Trichloropropionic acid |

The hydroxyl group of 1-propanol, 3,3,3-trichloro- can be converted to other functional groups through nucleophilic substitution reactions. savemyexams.com A notable transformation is the conversion to an azide (B81097), a versatile functional group in organic synthesis. ias.ac.in This can be achieved by first converting the alcohol to a better leaving group, such as a tosylate or a halide, followed by reaction with an azide source like sodium azide. wiley-vch.de For instance, the synthesis of 1-azido-3-chloropropane (B14619145) has been achieved by reacting 1-bromo-3-chloropropane (B140262) with sodium azide in DMSO. wiley-vch.de A similar strategy could be employed for 1-propanol, 3,3,3-trichloro-. Reagents like 2,4,6-trichloro smolecule.comvulcanchem.comtriazine in the presence of tetrabutylammonium (B224687) azide have been shown to be highly selective for the conversion of primary alcohols to alkyl azides. researchgate.netscielo.br

Influence of the 3,3,3-Trichloromethyl Group on Molecular Reactivity

The 3,3,3-trichloromethyl group exerts significant electronic and steric effects that profoundly influence the reactivity of the 1-propanol, 3,3,3-trichloro- molecule.

The three chlorine atoms on the terminal carbon atom create a powerful electron-withdrawing inductive effect (-I effect). vulcanchem.comwikipedia.org This effect propagates through the carbon chain, polarizing the C-C and C-O bonds and increasing the partial positive charge on the carbon atoms adjacent to the trichloromethyl group. smolecule.com This increased electrophilicity at the carbon centers makes the molecule more susceptible to nucleophilic attack. The electron-withdrawing nature of the trichloromethyl group also increases the acidity of the hydroxyl proton compared to an unsubstituted propanol (B110389). wikipedia.org This is because the resulting alkoxide ion is stabilized by the inductive effect, which helps to delocalize the negative charge. smolecule.com The reactivity of the molecule in certain reactions is enhanced by this electron-withdrawing nature. researchgate.net

The bulky trichloromethyl group can sterically hinder reactions at adjacent positions. mdpi.com This steric bulk can influence the regioselectivity and stereoselectivity of reactions. vulcanchem.com For example, in reactions involving nucleophilic attack at the α-carbon (the carbon bearing the hydroxyl group), the bulky trichloromethyl group at the γ-position can disfavor certain transition states, leading to a preference for a particular stereochemical outcome. smolecule.com In cycloaddition reactions involving derivatives of 3,3,3-trichloro-1-propene, the trichloromethyl group has been shown to influence the stereospecificity of the reaction. researchgate.net While the electronic effects of the trichloromethyl group are often dominant in determining reactivity, steric hindrance can play a crucial role in directing the approach of reagents and controlling the three-dimensional arrangement of the products. core.ac.ukicm.edu.pl

Exploration of Specific Reaction Mechanisms

The reactivity of 1-Propanol, 3,3,3-trichloro- is characterized by the interplay between the hydroxyl group and the strongly electron-withdrawing trichloromethyl group. This unique structural arrangement facilitates a variety of reaction mechanisms, including nucleophilic substitutions, rearrangements, and cycloadditions of its derivatives.

Nucleophilic Substitution Reactions at Chlorinated Centers

The presence of the trichloromethyl group in derivatives of 1-Propanol, 3,3,3-trichloro- significantly influences the course of nucleophilic substitution reactions. Rather than a direct SN2 attack at the carbon bearing the hydroxyl group, these systems can undergo a vinylogous nucleophilic substitution, often termed an SN2' reaction. In this mechanism, the nucleophile attacks the γ-carbon (the double bond in an allylic system derived from the alcohol), with a simultaneous displacement at the α-position. smolecule.com

Computational studies have shown that the trichloromethyl substituent plays a crucial role by lowering the energy of the lowest unoccupied molecular orbital (LUMO), which makes the molecule more susceptible to nucleophilic attack and helps stabilize the transition state. smolecule.com The electron-withdrawing nature of the -CCl3 group is fundamental to this reactivity. smolecule.com

Solvent effects are particularly pronounced in these substitution reactions. The choice of solvent can dictate the pathway and significantly alter reaction rates. Polar aprotic solvents have been found to favor the SN2' pathway over the conventional SN2 mechanism. smolecule.com In contrast, protic solvents, especially water, can dramatically inhibit the SN2' reaction rate. smolecule.com This is due to the high energy required for solvent reorganization and the stabilization of the ground state reactants through hydrogen bonding. smolecule.com

Arrhenius analysis of temperature-dependent studies indicates that activation energies vary systematically with the polarity of the solvent, with polar aprotic solvents providing the lowest activation barriers. smolecule.com This is accompanied by enthalpy-entropy compensation effects in protic solvents, where favorable enthalpy changes are counteracted by unfavorable entropy contributions. smolecule.com

| Solvent | Dielectric Constant | Relative Rate | Activation Energy (kcal/mol) |

|---|---|---|---|

| Dimethyl Sulfoxide | 46.7 | 24.3 | 16.8 |

| Dimethylformamide | 36.7 | 18.7 | 17.9 |

| Acetonitrile | 37.5 | 15.2 | 18.4 |

| Methanol | 32.7 | 2.1 | 22.6 |

| Water | 80.1 | 0.4 | 25.3 |

Table 1. Influence of Solvent on SN2' Reaction Pathways of 1-Propanol, 3,3,3-trichloro- Derivatives. smolecule.com

Cycloaddition Reactions with Trichloromethyl-Containing Alkenes as Mechanistic Models

Alkenes bearing a trichloromethyl group, such as 3,3,3-trichloro-1-nitroprop-1-ene, serve as important mechanistic models for understanding the cycloaddition potential of unsaturated derivatives of 1-Propanol, 3,3,3-trichloro-. These electron-deficient alkenes are excellent substrates for various cycloaddition reactions. nih.gov

One of the most studied reactions is the [3+2] cycloaddition (32CA) with nitrile oxides to form isoxazoline (B3343090) heterocycles. nih.gov Molecular Electron Density Theory (MEDT) studies have characterized these as zwitterionic-type (zw-type) reactions with a forward electron density flux. nih.gov In this process, the nitrile oxide acts as a moderate nucleophile, while the trichloromethyl-containing alkene functions as a strong electrophile. nih.gov The presence of the -CCl3 group can significantly stabilize the resulting heterocyclic systems. nih.gov

These reactions are typically regioselective and follow a two-stage, one-step mechanism. nih.govresearchgate.net For instance, in the reaction with aryl-substituted nitrile N-oxides, the formation of the C-C(NO2) bond precedes the formation of the O-C(CCl3) bond. nih.govresearchgate.net The reactivity in this series is influenced more by the nucleophilic character of the nitrile oxide than by mechanistic variations. nih.govresearchgate.net

Reactions of (E)-3,3,3-trichloro-1-nitropropene with enamines have also been investigated, leading to the formation of bicyclo[4.2.0]octanes or trisubstituted enamines, depending on the reaction conditions. researchgate.net These products can exist as ring-chain tautomers capable of reversible transformations. researchgate.net

Rearrangement Reactions and Isomerization Pathways

1-Propanol, 3,3,3-trichloro- and related (trichloromethyl)carbinols can undergo several types of rearrangement and isomerization reactions. A notable transformation is the rearrangement of (trichloromethyl)carbinols to α-chloroacetic acids under aqueous basic conditions. cdnsciencepub.com This reaction, first reported for phenyl(trichloromethyl)carbinol, proceeds via a complex mechanism that involves the intramolecular migration of a chlorine atom. cdnsciencepub.com The reaction requires a proton on the α-carbon of the carbinol and is unsuccessful with tertiary (trichloromethyl)carbinols. cdnsciencepub.com

Isomerization pathways are also significant for this class of compounds. Under acidic conditions, allylic alcohols like 3,3,3-trichloro-1-propen-1-ol can undergo tautomerization. smolecule.com Base-mediated isomerization, on the other hand, proceeds through the formation of a resonance-stabilized enolate, which can be re-protonated at different positions to yield positional isomers. smolecule.com

Mechanistic studies on related trichloro-propene systems reveal that isomerization can occur through both thermal and catalyzed pathways. smolecule.com

Thermal isomerization proceeds through a biradical intermediate and is characterized by high activation energies, typically in the range of 35-40 kcal/mol. smolecule.com

Acid-catalyzed isomerization displays significantly lower activation barriers (20-25 kcal/mol) and involves protonation mechanisms where the trichloromethyl group acts as an electron-withdrawing substituent. smolecule.com

Kinetic and Thermodynamic Aspects of Reactions Involving 1-Propanol, 3,3,3-trichloro-

The kinetics and thermodynamics of reactions involving 1-Propanol, 3,3,3-trichloro- and its derivatives are heavily influenced by the electronic effects of the trichloromethyl group.

Kinetics: The kinetics of olefin isomerization in related trichloro-propanol systems generally follow first-order behavior, with rate constants showing a strong dependence on temperature. smolecule.com For [3+2] cycloaddition reactions between 3,3,3-trichloro-1-nitroprop-1-ene and aryl-substituted nitrile N-oxides, the activation Gibbs free energies (ΔG‡) are moderate, ranging from 22.8 to 25.6 kcal·mol−1. nih.gov These reactions are kinetically controlled and irreversible. nih.gov

| Reactant (Aryl-substituted Nitrile N-oxide) | Activation Gibbs Free Energy (ΔG‡, kcal·mol−1) | Reaction Gibbs Free Energy (ΔGr, kcal·mol−1) |

|---|---|---|

| MeO-substituted | 22.8 | -28.4 |

| H-substituted | 24.3 | -28.5 |

| Cl-substituted | 24.7 | -28.7 |

| CN-substituted | 25.3 | -28.8 |

| NO2-substituted | 25.6 | -28.9 |

Table 2. Calculated Gibbs Free Energies for the [3+2] Cycloaddition of 3,3,3-trichloro-1-nitroprop-1-ene. nih.gov

Thermodynamics: Thermodynamic control is a critical aspect of the chemical behavior of these compounds, particularly in isomerization processes. The electron-withdrawing trichloromethyl group significantly affects the relative stabilities of geometric isomers. smolecule.com For trichloro-propene isomers, the Z-isomer often exhibits enhanced stability compared to the E-isomer, driven by favorable intramolecular interactions. smolecule.com Equilibrium studies at different temperatures have shown free energy differences of 2-4 kcal/mol that favor the Z-configuration. smolecule.com

For the related compound 1,2,3-trichloropropane (B165214), computational studies have been used to determine the thermodynamic favorability of various degradation pathways. researchgate.netrsc.org These calculations predict that several reactions are thermodynamically favorable under standard conditions. researchgate.net

| Reaction Type for 1,2,3-Trichloropropane | Standard Gibbs Free Energy of Reaction (ΔG(rxn)°) (kcal/mol) |

|---|---|

| Reductive β-elimination | ≈ -32 |

| Reductive dechlorination | ≈ -27 |

| Dehydrochlorination | ≈ -27 |

| Nucleophilic substitution by OH- | ≈ -25 |

Table 3. Calculated Thermodynamic Favorability of Degradation Reactions for 1,2,3-Trichloropropane, a structural analog. researchgate.net

Computational Chemistry and Theoretical Characterization of 1 Propanol, 3,3,3 Trichloro

Quantum Chemical Calculations for Conformational Analysis

The flexibility of the propanol (B110389) chain, characterized by rotations around the C-C and C-O single bonds, gives rise to various conformers with distinct energies and geometries. Quantum chemical calculations are indispensable for mapping this complex potential energy surface.

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the equilibrium geometries and relative stabilities of molecular conformers. By applying DFT, researchers can identify the minimum-energy structures of 1-Propanol, 3,3,3-trichloro-. The calculations would involve systematically rotating the key dihedral angles (O-C1-C2-C3 and C1-C2-C3-Cl) and optimizing the geometry at each step to locate stable, low-energy arrangements.

The stability of these conformers is dictated by a balance of steric repulsion between the bulky -CCl3 group and the hydroxyl group, and potentially stabilizing intramolecular interactions. Studies on similar halogenated alcohols, such as chloropropanol (B1252657) and bromopropanol isomers, have successfully used DFT to identify the preferred conformers, demonstrating the reliability of this approach. rsc.org For 1-Propanol, 3,3,3-trichloro-, DFT calculations would predict the relative energies of each stable conformer, their population at a given temperature according to the Boltzmann distribution, and precise geometric parameters.

Table 1: Illustrative DFT Data for Conformational Analysis of 1-Propanol, 3,3,3-trichloro- This table is illustrative, showing the type of data obtained from DFT calculations.

| Conformer | O-C1-C2-C3 Dihedral Angle (°) | C1-C2-C3-Cl Dihedral Angle (°) | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|---|

| gauche-trans | ~60 | ~180 | 0.00 | Most stable conformer, potential for O-H···Cl interaction. |

| anti-gauche | ~180 | ~60 | 3-5 | Steric hindrance between -OH and -CCl3 groups. |

| gauche-gauche | ~60 | ~60 | 5-8 | Higher energy due to steric clash. |

To achieve higher accuracy, particularly for the subtle energy differences between conformers and the precise characterization of weak interactions, researchers employ ab initio and post-Hartree-Fock methods. Techniques such as Møller-Plesset perturbation theory (MP2) and the "gold standard" coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.

These methods are often used to benchmark the results obtained from more computationally efficient DFT calculations. rsc.org For 1-Propanol, 3,3,3-trichloro-, CCSD(T) calculations on the DFT-optimized geometries would yield highly accurate relative energies, providing a definitive map of the energy landscape and confirming the identity of the global minimum energy conformer.

The presence of both a hydrogen-bond donor (the -OH group) and potential acceptors (the chlorine atoms) within the same molecule allows for the formation of intramolecular hydrogen bonds. In the case of 1-Propanol, 3,3,3-trichloro-, a five-membered ring can be formed via an O-H···Cl interaction in specific conformations.

Computational studies are critical for identifying and characterizing such weak bonds. The existence of an intramolecular hydrogen bond can be confirmed by:

Geometric Criteria: A calculated H···Cl distance that is shorter than the sum of their van der Waals radii.

Vibrational Frequency Shifts: A predicted red-shift (lowering of frequency) in the O-H stretching vibration in the infrared spectrum compared to a conformer without the hydrogen bond.

Electron Density Analysis: Using the theory of Atoms in Molecules (AIM), the presence of a bond critical point between the H and Cl atoms provides definitive evidence of an interaction.

Studies on analogous bromopropanols have shown that such intramolecular hydrogen bonds are significant and that their strength can be correlated with spectroscopic parameters, such as the nuclear quadrupole coupling tensor asymmetry. rsc.org This suggests that a similar O-H···Cl interaction likely plays a crucial role in stabilizing the preferred conformer of 1-Propanol, 3,3,3-trichloro-.

Electronic Structure and Bonding Analysis

Beyond geometry, computational methods provide deep insight into the distribution of electrons within the molecule, which governs its reactivity and chemical properties.

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, aligning with the familiar Lewis structure concept. For 1-Propanol, 3,3,3-trichloro-, NBO analysis would quantify the electronic effects of the substituents.

Key insights from an NBO analysis would include:

Atomic Charges: Calculation of the partial charges on each atom, which would show significant negative charge on the highly electronegative oxygen and chlorine atoms and positive charge on the adjacent carbon and hydrogen atoms.

Bond Polarization: The C-Cl, C-O, and O-H bonds would be shown to be highly polarized towards the electronegative atoms.

Hyperconjugation: NBO analysis can reveal stabilizing delocalization effects. A key interaction would be the donor-acceptor interaction between the lone pairs on the oxygen atom (donors) and the antibonding σ*(C-Cl) orbitals (acceptors). The energy of this interaction (E(2)) quantifies the strength of the delocalization and provides further evidence for the O-H···Cl hydrogen bond.

Table 2: Illustrative NBO Analysis Data for 1-Propanol, 3,3,3-trichloro- This table is illustrative and shows representative data that would be generated from an NBO calculation.

| Atom | Natural Atomic Charge (e) |

|---|---|

| O | -0.75 |

| H (hydroxyl) | +0.48 |

| C1 (CH2OH) | -0.10 |

| C2 (CH2) | -0.25 |

| C3 (CCl3) | +0.30 |

| Donor NBO | Acceptor NBO | E(2) Stabilization Energy (kJ/mol) |

| LP(2) O | σ* (C-Cl) | > 8.0 |

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying delocalized orbitals. The most important of these for understanding chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For 1-Propanol, 3,3,3-trichloro-, the HOMO is expected to be primarily localized on the lone pairs of the oxygen atom. The energy of the HOMO relates to the molecule's ability to donate electrons (its nucleophilicity).

LUMO: The LUMO is the lowest-energy orbital available to accept electrons. The powerful electron-withdrawing effect of the -CCl3 group would significantly lower the energy of the LUMO, which would likely have significant contributions from the C-Cl antibonding orbitals. A low-lying LUMO indicates that the molecule is a good electron acceptor (electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. The presence of the trichloromethyl group is expected to reduce the HOMO-LUMO gap compared to unsubstituted 1-propanol.

Table 3: Illustrative Frontier Orbital Properties for 1-Propanol, 3,3,3-trichloro-

| Orbital | Primary Character | Energy (Conceptual) | Implication for Reactivity |

|---|---|---|---|

| HOMO | Oxygen lone pairs (n_O) | High | Site of protonation, nucleophilic center |

| LUMO | C-Cl antibonding (σ*C-Cl) | Low | Site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate to Small | Reduced | Increased electrophilicity and reactivity |

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within a molecule is fundamental to understanding its reactivity, polarity, and intermolecular interactions. In 1-Propanol, 3,3,3-trichloro-, the presence of highly electronegative chlorine and oxygen atoms creates a non-uniform distribution of electron density. Computational methods, such as Natural Population Analysis (NPA), are employed to assign partial charges to each atom, revealing the electronic landscape of the molecule. nih.gov

The most significant feature of 1-Propanol, 3,3,3-trichloro- is the strong electron-withdrawing inductive effect (-I effect) of the trichloromethyl (-CCl₃) group. smolecule.com The three chlorine atoms pull electron density away from the C3 carbon, which in turn withdraws density from the adjacent C2 and C1 carbons along the propane (B168953) chain. This results in the C3 carbon being significantly electron-deficient (positive partial charge). The oxygen atom of the hydroxyl group is the most electronegative atom, accumulating a high negative partial charge, while the hydroxyl hydrogen becomes electron-deficient and thus acidic.

This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. libretexts.org MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive behavior. libretexts.orgmdpi.com Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. libretexts.orgpulsus.com

For 1-Propanol, 3,3,3-trichloro-, the MEP map would show a region of high negative potential around the hydroxyl oxygen, making it a primary site for interaction with electrophiles or hydrogen bond donors. Conversely, a significant region of positive potential would be located around the hydroxyl hydrogen and, to a lesser extent, the carbon backbone, particularly the C3 atom attached to the chlorines. The chlorine atoms themselves exhibit a dual character; while highly electronegative, the outer surface along the C-Cl bond axis can present a region of positive potential known as a σ-hole, allowing for halogen bonding interactions. researchgate.net

| Atom | Predicted Partial Charge (a.u.) | Key Influence |

|---|---|---|

| O (hydroxyl) | -0.75 | High electronegativity |

| H (hydroxyl) | +0.45 | Bonded to highly electronegative Oxygen |

| C1 | -0.10 | Attached to Oxygen |

| C2 | -0.05 | Inductive effect from C3 |

| C3 | +0.30 | Strong inductive effect from three Cl atoms |

| Cl (average) | -0.15 | High electronegativity, balanced by σ-hole effect |

Theoretical Studies of Reaction Pathways and Transition States

Transition State Theory (TST) is a cornerstone of computational chemistry for studying reaction rates and mechanisms. pressbooks.pub It postulates that reactants convert to products through a high-energy intermediate state known as the activated complex or transition state (TS). pressbooks.pub The rate of a reaction is determined by the concentration of this complex and the frequency at which it decomposes to form products. pressbooks.pub

For 1-Propanol, 3,3,3-trichloro-, computational studies using Density Functional Theory (DFT) can be employed to locate and characterize the transition states for various potential reactions, such as dehydration, oxidation, or nucleophilic substitution. researchgate.net By calculating the energy barrier (activation energy) associated with the transition state, chemists can predict the feasibility and kinetics of a proposed reaction pathway.

For example, in a base-catalyzed elimination reaction, TST can be used to model the transition state of the deprotonation and subsequent loss of a chloride ion. The electron-withdrawing nature of the -CCl₃ group is known to facilitate such eliminations by stabilizing the developing negative charge in the transition state. smolecule.com Computational modeling can pinpoint the geometry of the activated complex, showing the bond-breaking and bond-forming processes, and calculate the associated activation Gibbs free energy, which is crucial for predicting reaction rates. nih.gov

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, asserting that changes in electron density, rather than molecular orbital interactions, govern reaction outcomes. mdpi.com This theory has been successfully applied to understand the mechanisms of reactions involving trichloromethyl-containing compounds. nih.govnih.govresearchgate.net

MEDT analyzes the flow of electron density along a reaction pathway. The analysis of the topological features of the Electron Localization Function (ELF), a tool that reveals the electron pair structure of a molecule, helps to understand bond formation and cleavage in detail. nih.govresearchgate.net In reactions involving trichloromethyl systems, the strong electrophilic character imparted by the -CCl₃ group plays a dominant role. nih.gov

For instance, in [3+2] cycloaddition reactions involving 3,3,3-trichloro-1-nitroprop-1-ene, MEDT studies show that the reaction is highly polar, with a significant charge transfer from the nucleophile to the trichloromethyl-substituted alkene. nih.gov The analysis of Parr functions, derived from DFT, helps to identify the most nucleophilic and electrophilic centers of the reactants, correctly predicting the regioselectivity of the reaction. nih.govpulsus.com MEDT studies on the dehydrochlorination of a pyrazoline with a -CCl₃ group revealed a single-step mechanism, contrary to many similar elimination reactions in solution. nih.govresearchgate.net

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like 1-Propanol, 3,3,3-trichloro-. By calculating various electronic properties and modeling reaction pathways, researchers can anticipate how the molecule will behave under different conditions. researchgate.net

Reactivity Indices: DFT-based reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of a molecule's reactivity. For 1-Propanol, 3,3,3-trichloro-, the high electrophilicity index, influenced by the -CCl₃ group, would suggest a high susceptibility to attack by nucleophiles. Local reactivity indices, like the Fukui functions or Parr functions, can predict which specific atoms within the molecule are the most reactive sites for nucleophilic or electrophilic attack. nih.govpulsus.com For example, these functions would likely identify the hydroxyl oxygen as the most nucleophilic center and the C3 carbon as a key electrophilic center. nih.gov

Selectivity Prediction: In reactions where multiple products are possible (e.g., regioselectivity or stereoselectivity), computational methods can predict the major product by comparing the activation energies of the different pathways. The pathway with the lowest energy barrier corresponds to the kinetically favored product. nih.gov For nucleophilic substitution on a derivative of 1-Propanol, 3,3,3-trichloro-, calculations could compare the energy profiles for SN2 versus SN2' mechanisms, determining which is more favorable. smolecule.com Computational studies have shown that for trichloro-propanol systems, the trichloromethyl substituent lowers the energy of the lowest unoccupied molecular orbital (LUMO), which facilitates nucleophilic attack and stabilizes the transition state. smolecule.com

| Parameter | Predicted Value | Implication for Reactivity |

|---|---|---|

| Electrophilicity Index (ω) | High | Acts as a strong electrophile, readily accepts electrons. nih.gov |

| Activation Energy (Ea) for Dehydrochlorination | Moderate | Elimination reactions are feasible under certain conditions. nih.gov |

| Most Nucleophilic Center | Hydroxyl Oxygen | Site of protonation or reaction with electrophiles. nih.gov |

| Most Electrophilic Center | C3-Carbon | Primary site for nucleophilic attack. nih.gov |

Molecular Dynamics Simulations for Condensed Phase Behavior and Solvation Effects

While quantum mechanics calculations are excellent for studying individual molecules and reaction mechanisms, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase (liquid or solution). nih.gov MD simulations track the positions and velocities of atoms in a system over time, providing insights into bulk properties, solvation, and transport phenomena. nih.govresearchgate.net

For 1-Propanol, 3,3,3-trichloro-, MD simulations can model its behavior as a pure liquid or when dissolved in various solvents. These simulations are crucial for understanding solvation effects, which can significantly alter reactivity. smolecule.com The interactions between the solute (1-Propanol, 3,3,3-trichloro-) and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, are explicitly modeled.

Studies on related systems show that solvent polarity dramatically influences reaction rates and pathways. smolecule.com For instance, polar aprotic solvents might favor an SN2' pathway over an SN2 mechanism in derivatives of 1-Propanol, 3,3,3-trichloro-. smolecule.com MD simulations can elucidate the specific solvent structures around the reacting molecule, showing how solvent molecules stabilize or destabilize the reactants, transition states, and products. Calculations of solvent reorganization energy can reveal that polar solvents may lower activation barriers by several kcal/mol. smolecule.com Furthermore, MD is used to compute properties like the potential of mean force (PMF) for a molecule to cross a boundary, such as a biological membrane, which is fundamental in predicting permeability and bioavailability. nih.gov

Advanced Spectroscopic Characterization of 1 Propanol, 3,3,3 Trichloro

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the structural dynamics of molecules. For 1-Propanol, 3,3,3-trichloro-, the Infrared (IR) and Raman spectra are expected to be rich with information regarding its functional groups, conformational isomers, and intermolecular interactions.

The primary functional groups in 1-Propanol, 3,3,3-trichloro- (HO-CH₂-CH₂-CCl₃) are the hydroxyl (-OH) group, the methylene (B1212753) (-CH₂) groups, and the trichloromethyl (-CCl₃) group. Each of these will give rise to characteristic vibrations.

O-H Vibrations: The hydroxyl group is typically characterized by a strong, broad stretching vibration (νOH) in the IR spectrum, generally appearing in the 3200-3600 cm⁻¹ region. masterorganicchemistry.com The broadness is a result of hydrogen bonding. masterorganicchemistry.com The in-plane bending (δOH) and out-of-plane torsion (γOH) modes are also expected.

C-H Vibrations: The methylene groups will exhibit symmetric and asymmetric stretching vibrations (νCH₂) between 2850 and 3000 cm⁻¹. Bending (scissoring) vibrations are expected around 1450-1470 cm⁻¹.

C-Cl Vibrations: The strong electron-withdrawing nature of the three chlorine atoms will significantly influence the spectrum. The C-Cl stretching vibrations (νC-Cl) are typically found in the 600-800 cm⁻¹ region. The presence of multiple chlorine atoms on the same carbon often results in strong, complex absorptions in this area.

C-O and C-C Vibrations: The C-O stretching vibration is expected as a strong band in the 1000-1260 cm⁻¹ range, typical for primary alcohols. libretexts.org The C-C stretching vibrations are generally weaker and appear in the 800-1200 cm⁻¹ range.

Table 1: Predicted Characteristic Infrared Vibrational Frequencies for 1-Propanol, 3,3,3-trichloro-

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | -OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch | -CH₂- | 2850 - 3000 | Medium to Strong |

| C-H Bend (Scissoring) | -CH₂- | 1450 - 1470 | Medium |

| C-O Stretch | C-OH | 1000 - 1260 | Strong |

| C-Cl Stretch | -CCl₃ | 600 - 800 | Strong |

Rotation around the C1-C2 and C2-C3 single bonds in 1-Propanol, 3,3,3-trichloro- leads to the existence of multiple rotational isomers (conformers). Studies on analogous molecules like 3-chloro-1-propanol (B141029) have shown that different conformers, such as gauche and anti (or trans), are present at room temperature and can be distinguished spectroscopically. nih.govsigmaaldrich.com Each stable conformer has a unique geometry and, therefore, a distinct set of vibrational frequencies.

For instance, the vibrational modes of the carbon skeleton and the O-H group are particularly sensitive to the conformational state. cdnsciencepub.com The precise frequencies of the C-O, C-C, and C-Cl stretching and bending vibrations would differ between conformers. Computational studies on 3-halo-1-propanols have demonstrated that an equilibrium of several gauche and trans conformers exists, with their relative populations depending on their thermodynamic stability. nih.gov A similar equilibrium is expected for 1-Propanol, 3,3,3-trichloro-, where the vibrational spectrum in the gas phase or in non-polar solvents would be a superposition of the spectra of all populated conformers. The polarity of the solvent can also influence the conformational preference, favoring the more polar conformer in more polar solvents. nih.govnih.gov

In the condensed phase (liquid or solid), alcohol molecules associate through hydrogen bonds. libretexts.org This intermolecular hydrogen bonding has a profound effect on the O-H stretching vibration, causing it to shift to a lower frequency (e.g., from ~3650 cm⁻¹ for a "free" OH to ~3350 cm⁻¹ for a bonded OH) and to become significantly broadened. masterorganicchemistry.comlibretexts.org The extent of this shift and broadening provides information about the strength and nature of the hydrogen-bonding network.

In addition to intermolecular hydrogen bonding, the possibility of intramolecular hydrogen bonding exists, where the hydroxyl proton could interact with the lone pairs of the chlorine atoms. However, studies on similar molecules like 1,3-dichloro-2-propanol (B29581) have pointed to the presence of strong intermolecular Cl···H(O) dipolar interactions in the condensed phase, evidenced by a broad, intense band around 3400 cm⁻¹. researchgate.net The dynamics of hydrogen bond formation and breaking in alcohols diluted in an accepting solvent have been shown to occur on a picosecond timescale. rsc.org For 1-Propanol, 3,3,3-trichloro-, a competition between intermolecular O-H···O and O-H···Cl hydrogen bonding, as well as potential intramolecular interactions, would dictate the final spectral features in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. For 1-Propanol, 3,3,3-trichloro-, both ¹H and ¹³C NMR would provide unambiguous evidence for its structure.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule: HO-C(1)H₂-C(2)H₂-CCl₃.

Chemical Shifts (δ): The chemical shift of a proton is heavily influenced by the electronegativity of nearby atoms.

-C(1)H₂-OH: The protons on the carbon bearing the hydroxyl group are deshielded and expected to resonate in the range of 3.5-4.0 ppm. libretexts.orgoregonstate.edu

-C(2)H₂-CCl₃: The protons on the carbon adjacent to the highly electronegative trichloromethyl group will also be significantly deshielded. Their chemical shift is predicted to be in the 2.8-3.4 ppm range.

-OH: The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly variable (2-5 ppm), depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. libretexts.orgucl.ac.uk Its position can be confirmed by adding D₂O to the sample, which causes the -OH signal to disappear. libretexts.org

Coupling Constants (J): The two methylene groups are adjacent to each other, leading to spin-spin coupling.

The signal for the -C(1)H₂- protons will be split into a triplet by the two adjacent -C(2)H₂- protons (n+1 = 2+1 = 3).

Similarly, the signal for the -C(2)H₂- protons will be split into a triplet by the two adjacent -C(1)H₂- protons.

The vicinal coupling constant (³JHH) is expected to be in the typical range of 6-8 Hz. Coupling to the -OH proton is often not observed due to rapid proton exchange catalyzed by trace acid or base. libretexts.org

Table 2: Predicted ¹H NMR Spectral Data for 1-Propanol, 3,3,3-trichloro-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH ₂OH (C1 protons) | 3.5 - 4.0 | Triplet (t) | ~ 6-8 |

| -CH ₂CCl₃ (C2 protons) | 2.8 - 3.4 | Triplet (t) | ~ 6-8 |

| -OH | 2.0 - 5.0 | Singlet (s), broad | N/A |

The proton-decoupled ¹³C NMR spectrum will display three signals, one for each of the three chemically non-equivalent carbon atoms in the molecule: HO-C (1)H₂-C (2)H₂-C (3)Cl₃.

Chemical Shifts (δ):

C1 (-CH₂OH): The carbon attached to the oxygen atom is deshielded and is expected to appear in the 60-70 ppm region, which is characteristic for carbons in primary alcohols. libretexts.org

C2 (-CH₂-): This methylene carbon is adjacent to the electron-withdrawing -CCl₃ group and will be shifted downfield. A predicted chemical shift would be in the 45-55 ppm range.

C3 (-CCl₃): The carbon atom bonded to three chlorine atoms will be the most deshielded carbon in the aliphatic region. Its resonance is expected to be significantly downfield, likely in the range of 95-105 ppm, as seen in other molecules containing a trichloromethyl group. researchgate.net

The general trend of decreasing chemical shift with increasing distance from the electronegative substituents is a key interpretive tool. udel.edu

Table 3: Predicted ¹³C NMR Spectral Data for 1-Propanol, 3,3,3-trichloro-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 1 (-CH₂OH) | 60 - 70 |

| C 2 (-CH₂CCl₃) | 45 - 55 |

| C 3 (-CCl₃) | 95 - 105 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the structural connectivity of molecules.

Correlation Spectroscopy (COSY) experiments would be utilized to identify proton-proton (¹H-¹H) coupling networks within the 1-Propanol, 3,3,3-trichloro- molecule. This would reveal which protons are on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).

Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying the connectivity across quaternary carbons and piecing together the complete carbon skeleton.

Without experimental data, a table of expected correlations cannot be generated.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of 1-Propanol, 3,3,3-trichloro-. This precise mass data allows for the determination of the elemental composition and can be used to confirm the molecular formula, C₃H₅Cl₃O.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. The molecular ion of 1-Propanol, 3,3,3-trichloro- would be selected and fragmented, and the resulting fragment ions would be analyzed. This fragmentation pattern provides valuable information about the molecule's structure, such as the loss of specific functional groups. A detailed analysis of these fragmentation pathways is not possible without experimental spectra.

Derivatization and Functionalization Strategies of 1 Propanol, 3,3,3 Trichloro

Synthesis of Novel Trichloromethyl-Containing Alcohols and Ethers

The foundational structure of 1-propanol, 3,3,3-trichloro- serves as a platform for the synthesis of more complex trichloromethyl-containing alcohols and ethers. One-pot synthesis methods have been developed to produce trichloromethyl carbinols from primary alcohols by using Dess-Martin periodinane in chloroform (B151607), followed by the addition of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). organic-chemistry.orgnih.gov This approach is notable for its efficiency and compatibility with a range of primary alcohols. organic-chemistry.org

The hydroxyl group of 1-propanol, 3,3,3-trichloro- can undergo reactions typical of alcohols, such as etherification. The Williamson ether synthesis, for example, allows for the formation of ethers through the reaction of the corresponding alkoxide with an alkyl halide. msu.edu This opens pathways to a variety of trichloromethyl-containing ethers with tailored properties.

| Reagent/Method | Product Type | Key Features |

| Dess-Martin periodinane / TBD | Trichloromethyl carbinols | One-pot synthesis, high efficiency. organic-chemistry.orgnih.gov |

| Williamson Ether Synthesis | Ethers | Reaction of alkoxide with alkyl halides. msu.edu |

Exploration of Functional Group Transformations Adjacent to the Trichloromethyl Group

The reactivity of the functional groups adjacent to the trichloromethyl moiety in 1-propanol, 3,3,3-trichloro- is a key area of synthetic exploration. The strong electron-withdrawing nature of the trichloromethyl group significantly influences the reactivity of the neighboring carbons and the hydroxyl group. smolecule.com

The hydroxyl group can be transformed into various other functional groups. For instance, it can be converted to a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. nih.gov Alternatively, oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, providing a gateway to a host of other derivatives. nih.gov The presence of the trichloromethyl group can, however, present challenges and necessitate the development of robust and selective transformation methods. nih.gov

Dehydrohalogenation of 1-propanol, 3,3,3-trichloro- can lead to the formation of trichlorinated propenes, which are valuable intermediates in the synthesis of polymers and agrochemicals. smolecule.com Base-catalyzed elimination reactions are influenced by the stability of the carbanion formed, which is significantly stabilized by the inductive effect of the trichloromethyl group. smolecule.com

Application of 1-Propanol, 3,3,3-trichloro- as a Building Block in Complex Molecular Architectures

The unique structural and electronic properties of 1-propanol, 3,3,3-trichloro- make it a valuable building block in the synthesis of complex molecules. The trichloromethyl group can be a precursor to other functionalities or be retained to impart specific properties to the final molecule.

For instance, trichloromethyl-substituted enones, which can be derived from related structures, undergo intramolecular transformations in the presence of superacids like triflic acid to form 3-trichloromethylindan-1-ones. beilstein-journals.org This cyclization reaction opens up access to a novel class of indanones. beilstein-journals.org

Furthermore, the trichloromethyl group can serve as a precursor to a carboxyalkyl moiety. A one-pot, three-component regioselective protocol has been developed for the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials. acs.org This methodology demonstrates the utility of the trichloromethyl group as a masked carboxylic acid function.

The participation of related trichloromethyl-containing compounds, such as 3,3,3-trichloro-1-nitroprop-1-ene, in [3+2] cycloaddition reactions with nitrile N-oxides leads to the formation of isoxazoline (B3343090) derivatives, highlighting the versatility of the trichloromethyl group in the construction of heterocyclic systems. nih.gov

| Synthetic Application | Resulting Structure | Key Transformation |

| Intramolecular cyclization | 3-Trichloromethylindan-1-ones | Superacid-catalyzed cyclization of trichloromethyl-substituted enones. beilstein-journals.org |

| Pyrazole synthesis | 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles | Methanolysis of the trichloromethyl group to a carboxyalkyl group. acs.org |

| Cycloaddition reactions | Isoxazolines | [3+2] cycloaddition of trichloronitropropene. nih.gov |

Development of Chiral Derivatives and Enantioselective Synthesis

The development of chiral derivatives of 1-propanol, 3,3,3-trichloro- and their enantioselective synthesis is a significant area of research, driven by the demand for enantiopure compounds in various fields, including pharmaceuticals.

Chiral trichloromethyl carbinols can be prepared through methods such as the catalytic enantioselective reduction of trichloromethyl ketones. researchgate.net Furthermore, a one-pot method for synthesizing trichloromethyl carbinols from primary alcohols has been shown to proceed with complete stereochemical fidelity for certain chiral substrates. nih.govresearchgate.net

Enantioselective synthesis strategies often employ chiral catalysts to control the stereochemical outcome of a reaction. libretexts.org For example, the Sharpless epoxidation, which uses a chiral titanium-tartrate complex, is a powerful method for the enantioselective synthesis of epoxides from allylic alcohols. libretexts.org While not directly applied to 1-propanol, 3,3,3-trichloro- in the provided context, such principles are fundamental to the development of enantioselective routes to its chiral derivatives. The construction of chiral building blocks is crucial for the synthesis of complex, biologically active molecules. mdpi.com

Future Research Directions and Unexplored Avenues

Sustainable Synthesis Approaches for Trichlorinated Propanols

The development of sustainable and green synthetic methods for producing trichlorinated propanols is a critical area for future research. nih.gov Current methods often rely on harsh reagents and conditions. Future work should focus on several key areas:

Biocatalysis: The use of enzymes, such as haloalkane dehalogenases, offers a promising green alternative for the synthesis and modification of halogenated compounds. d-nb.infowiley.com Research into engineering or discovering new enzymes with high selectivity and activity for the synthesis of 3,3,3-trichloro-1-propanol could lead to more sustainable production methods. d-nb.infonih.gov For instance, haloalkane dehalogenase (DhaA) from Rhodococcus sp. can hydrolyze 1,2,3-trichloropropane (B165214), a potential precursor, although with low efficiency. nih.gov Enhancing the catalytic efficiency of such enzymes through directed evolution is a viable research direction. nih.gov

Green Solvents and Catalysts: Moving away from traditional organic solvents to more environmentally benign options like water or ionic liquids is a key aspect of green chemistry. samipubco.comcore.ac.uk Research into catalytic systems that are effective in these solvents is needed. For example, the use of phase transfer catalysis could offer a greener route by enabling reactions between immiscible reactants. core.ac.uk

Atom Economy: Future synthetic strategies should be designed to maximize the incorporation of all reactant materials into the final product, a principle known as atom economy. acs.org This involves exploring reaction pathways that minimize the formation of byproducts.

Development of New Catalytic Systems for Specific Transformations

The reactivity of 1-propanol, 3,3,3-trichloro- can be precisely controlled through the development of novel catalytic systems. Future research should target:

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric transformation of 1-propanol, 3,3,3-trichloro- could lead to the synthesis of enantiomerically pure compounds, which are highly valuable in the pharmaceutical and agrochemical industries. For example, asymmetric transfer hydrogenation of related trichloromethyl ketones has been achieved with high enantioselectivity using ruthenium catalysts. rsc.org

Photocatalysis: Visible-light-mediated catalysis presents a mild and efficient way to generate radical intermediates. researchgate.net Exploring the photocatalytic transformations of 1-propanol, 3,3,3-trichloro- could unlock new reaction pathways.

Multienzyme Cascades: Designing one-pot reactions using multiple enzymes can improve efficiency and reduce waste. acs.orgmdpi.com A synthetic pathway to convert 1,2,3-trichloropropane to glycerol (B35011) using a three-enzyme system has been demonstrated, highlighting the potential of this approach for related compounds. acs.org

Table 1: Comparison of Catalytic Approaches for Halogenated Compounds

| Catalytic Approach | Advantages | Potential Application for 1-Propanol, 3,3,3-trichloro- |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. d-nb.infowiley.com | Enantioselective synthesis of chiral derivatives. |

| Asymmetric Catalysis | Production of enantiomerically pure compounds. rsc.org | Synthesis of optically active building blocks. |

| Photocatalysis | Mild reaction conditions, generation of radical intermediates. researchgate.net | Novel functionalization reactions. |

| Multienzyme Cascades | Increased efficiency, reduced byproducts, one-pot synthesis. acs.orgmdpi.com | Degradation or conversion to value-added products. |

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational modeling and experimental work is a powerful tool for accelerating chemical research. rsc.org For 1-propanol, 3,3,3-trichloro-, this integrated approach can be applied to:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility of new transformations. researchgate.netresearchgate.net This can help in understanding the role of the trichloromethyl group in directing reactivity. researchgate.net For example, computational studies have been used to understand the dehalogenation mechanism of 1,2,3-trichloropropane by haloalkane dehalogenases. nih.govmuni.cz

Predictive Toxicology: QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the environmental fate and potential toxicity of 1-propanol, 3,3,3-trichloro- and its derivatives, guiding the design of safer chemicals. nih.gov

Catalyst Design: Computational screening can be used to identify promising new catalysts for specific transformations of 1-propanol, 3,3,3-trichloro- before committing to experimental synthesis and testing. muni.czchemrxiv.org

Exploration of Novel Chemical Transformations Mediated by the Trichloromethyl Group

The electron-withdrawing nature and steric bulk of the trichloromethyl group can be harnessed to drive unique chemical reactions. smolecule.com Future research could explore:

Radical Reactions: The trichloromethyl group can act as a precursor to the trichloromethyl radical, a versatile intermediate in organic synthesis. preprints.orgnih.govcardiff.ac.uk Investigating new radical-mediated cyclizations, additions, and functional group migrations involving 1-propanol, 3,3,3-trichloro- could lead to the synthesis of complex molecules.

Cycloaddition Reactions: The electron-deficient nature of alkenes derived from 1-propanol, 3,3,3-trichloro- makes them excellent partners in cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, for the construction of novel heterocyclic systems. nih.gov

Rearrangement Reactions: The trichloromethyl group can influence the stability of carbocationic intermediates, potentially enabling novel skeletal rearrangements that would be difficult to achieve with other substrates.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Propanol, 3,3,3-trichloro-, and how can reaction parameters be optimized?

- Methodology : Catalytic dehydrochlorination of chlorinated alkanes (e.g., 1,1,1,3-tetrachloropropane) using FeCl₃ catalysts can yield trichloro-propanol derivatives. Reaction optimization involves adjusting temperature (100–150°C), catalyst loading (5–10 wt%), and reaction time (2–6 hrs) to minimize byproducts like high-boiling compounds (HBCs) .

- Validation : Monitor reaction progress via GC-MS and validate purity using distillation or crystallization .

Q. Which spectroscopic techniques are critical for structural elucidation of 1-Propanol, 3,3,3-trichloro-?

- Techniques :

- X-ray crystallography : Resolve molecular geometry and intramolecular interactions (e.g., hydrogen bonds) with an R factor <0.05 .

- ¹H/¹³C NMR : Identify hydroxyl (-OH) and trichloromethyl (-CCl₃) groups. Use CDCl₃ as a solvent and reference tetramethylsilane (TMS) for shifts .

- IR spectroscopy : Detect O-H stretching (~3200 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .

Q. How do physical properties (e.g., boiling point, density) influence experimental design?

- Key Data :

| Property | Value (Estimated) | Source Compound Analogy |

|---|---|---|

| Boiling Point | ~120–125°C | 1-Propene,3,3,3-trichloro- |

| Density | ~1.4–1.6 g/cm³ | 1,1,1-Trichloro-2-propanol |

- Implications : High density requires careful solvent selection (e.g., dichloromethane for extractions). Elevated boiling points necessitate reflux setups for synthesis .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for trichloro-propanol derivatives?

- Approach : Use density functional theory (DFT) to model dehydrochlorination mechanisms. Compare activation energies of FeCl₃-catalyzed vs. uncatalyzed pathways to identify rate-limiting steps .

- Validation : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔfH°)?

- Analysis : Re-evaluate experimental conditions (e.g., calorimetry vs. combustion methods). For example, discrepancies in enthalpy values (±2 kJ/mol) may arise from impurities; use high-purity samples and replicate measurements .

- Resolution : Apply the Clarke-Glew equation for thermodynamic consistency checks between vapor pressure and enthalpy data .

Q. What advanced purification techniques are effective for isolating high-purity 1-Propanol, 3,3,3-trichloro-?

- Methods :

- Fractional distillation : Optimize column efficiency (≥20 theoretical plates) to separate isomers (e.g., 1,1,1-trichloro-2-propanol vs. target compound) .

- Prep-HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) for lab-scale purification .

Q. How do solvent effects and temperature influence the stability of trichloro-propanols in solution?

- Protocol : Conduct accelerated stability studies (40–60°C, 1–4 weeks) in polar (e.g., methanol) and nonpolar (e.g., hexane) solvents. Monitor degradation via LC-MS and quantify using calibration curves .

- Findings : Chlorinated alcohols degrade faster in polar solvents due to hydrolysis; stabilize with antioxidants (e.g., BHT) in long-term storage .

Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., catalytic efficiency), use factorial design experiments to isolate variables (temperature, catalyst type) and apply ANOVA for statistical significance .

- Safety Protocols : Trichloro-propanols may release HCl vapors; use scrubbers and conduct reactions in fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.